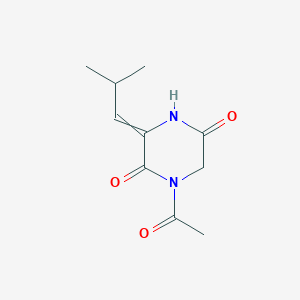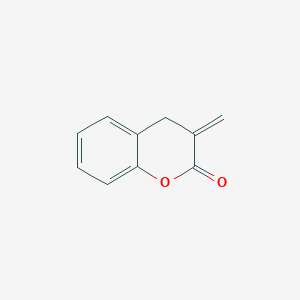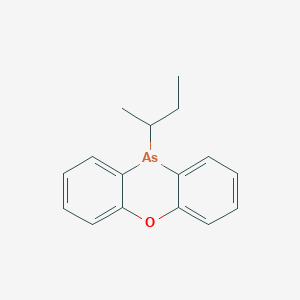
10-(Butan-2-YL)-10H-phenoxarsinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-sec-Butyl-10H-phenoxarsine: is an organoarsenic compound with the molecular formula C16H17AsO It is a derivative of phenoxarsine, where a secondary butyl group is attached to the arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-sec-Butyl-10H-phenoxarsine typically involves the reaction of phenoxarsine with a secondary butyl halide under specific conditions. One common method includes:
Starting Materials: Phenoxarsine and sec-butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of 10-sec-Butyl-10H-phenoxarsine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 10-sec-Butyl-10H-phenoxarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The secondary butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products:
Oxidation: Arsenic oxides and phenolic derivatives.
Reduction: Arsenic hydrides and butyl derivatives.
Substitution: Various substituted phenoxarsine derivatives.
Wissenschaftliche Forschungsanwendungen
10-sec-Butyl-10H-phenoxarsine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-sec-Butyl-10H-phenoxarsine involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways in cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
- 10-Butyl-10H-phenoxarsine
- 10-Isobutyl-10H-phenoxarsine
- 10-Chloro-10H-phenoxarsine
Comparison:
- 10-Butyl-10H-phenoxarsine: Similar structure but with a primary butyl group. It may have different reactivity and applications.
- 10-Isobutyl-10H-phenoxarsine: Contains an isobutyl group, which may affect its steric properties and reactivity.
- 10-Chloro-10H-phenoxarsine: Contains a chlorine atom, making it more reactive in substitution reactions.
Uniqueness: 10-sec-Butyl-10H-phenoxarsine is unique due to its secondary butyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
55369-40-9 |
|---|---|
Molekularformel |
C16H17AsO |
Molekulargewicht |
300.23 g/mol |
IUPAC-Name |
10-butan-2-ylphenoxarsinine |
InChI |
InChI=1S/C16H17AsO/c1-3-12(2)17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
BDDJRMRFBXRIBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[As]1C2=CC=CC=C2OC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



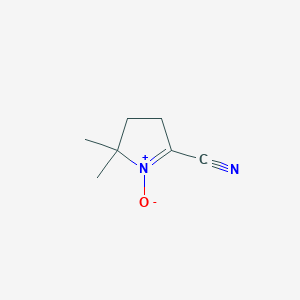
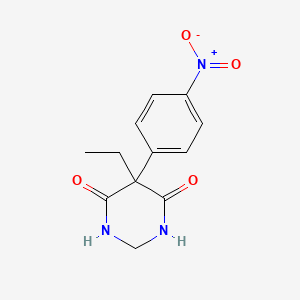
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)


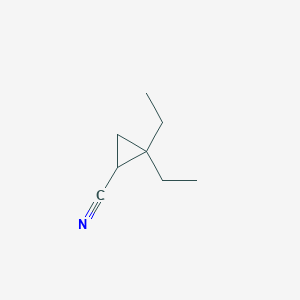
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
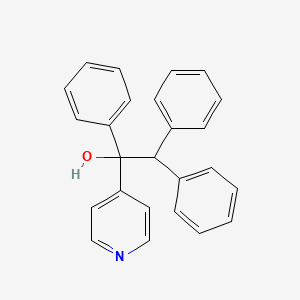

![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
